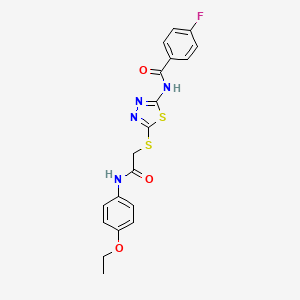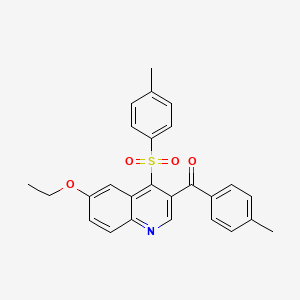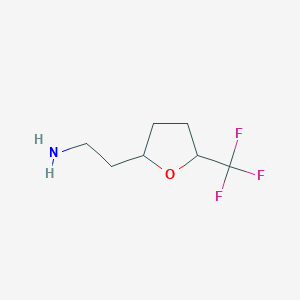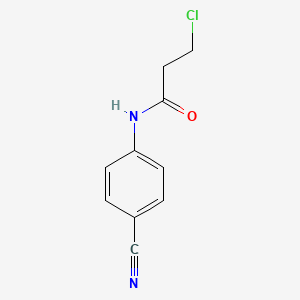![molecular formula C15H14N2O4S B2725527 4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-51-1](/img/structure/B2725527.png)
4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime is an organic compound with the molecular formula C15H14N2O4S This compound is characterized by the presence of a methoxyphenyl group, a nitrobenzenecarbaldehyde moiety, and an O-methyloxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps:
Formation of the Methoxyphenyl Sulfanyl Intermediate: This step involves the reaction of 3-methoxyaniline with sulfur to form the methoxyphenyl sulfanyl intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
Formylation: The nitrated compound undergoes formylation, typically using a Vilsmeier-Haack reaction, to introduce the aldehyde group.
Oximation: Finally, the aldehyde is converted to the O-methyloxime using methoxyamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and improved safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride for reduction of the nitro group.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime depends on its application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Antimicrobial Activity: It may disrupt microbial cell walls or interfere with essential biochemical pathways in microorganisms.
Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell survival and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde
- 4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzaldehyde
- 4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarboxylic acid
Uniqueness
4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime is unique due to the presence of the O-methyloxime group, which can impart different chemical reactivity and biological activity compared to its analogs. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
383147-51-1 |
|---|---|
Fórmula molecular |
C15H14N2O4S |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
N-methoxy-1-[4-(3-methoxyphenyl)sulfanyl-3-nitrophenyl]methanimine |
InChI |
InChI=1S/C15H14N2O4S/c1-20-12-4-3-5-13(9-12)22-15-7-6-11(10-16-21-2)8-14(15)17(18)19/h3-10H,1-2H3 |
Clave InChI |
VNXSAFCTIHSBKO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)SC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] |
SMILES canónico |
COC1=CC(=CC=C1)SC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2725444.png)

![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2725446.png)

![3-cyclopropyl-1-[(oxolan-2-yl)methyl]urea](/img/structure/B2725449.png)



![1-(2-Methoxypyridin-4-yl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2725457.png)
![Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2725458.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2725459.png)
![(3As,6aR)-1-ethylspiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B2725460.png)
![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid](/img/structure/B2725464.png)

